This technical guide is structured to provide an in-depth profile of CAS 10019-98-4 (5-Butyl-1,3,5-triazinan-2-one). Note on Chemical Identity: CAS 10019-98-4 specifically refers to 5-Butyl-1,3,5-triazinan-2-one (also kn...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to provide an in-depth profile of CAS 10019-98-4 (5-Butyl-1,3,5-triazinan-2-one).
Note on Chemical Identity: CAS 10019-98-4 specifically refers to 5-Butyl-1,3,5-triazinan-2-one (also known as 5-butyl-tetrahydro-s-triazin-2(1H)-one). While it shares the "triazine" descriptor with complex oncology drugs (e.g., Altretamine) or inhibitors, this specific CAS is a chemical building block and scaffold intermediate used in the synthesis of bioactive compounds. It is not the Hsp90 inhibitor Geldanamycin (CAS 30562-34-6), though they are often searched in similar "drug discovery" contexts. This guide focuses strictly on the properties and applications of the specific CAS provided.
Role: Heterocyclic Scaffold / Pharmacophore Fragment
Context: Fragment-Based Drug Discovery (FBDD) & Organic Synthesis
Part 1: Executive Summary
5-Butyl-1,3,5-triazinan-2-one represents a class of cyclic urea derivatives that serve as critical "privileged structures" in medicinal chemistry. Unlike linear ureas, the triazinanone ring offers a rigidified hydrogen-bond donor/acceptor motif, reducing the entropic penalty upon binding to protein targets.
In drug development, this specific molecule is primarily utilized as:
A Core Scaffold: For the synthesis of BACE-1 inhibitors (Alzheimer's research) and kinase inhibitors.
A Urea Mimic: To replace unstable peptide bonds in peptidomimetics.
A Synthetic Intermediate: Formed via Mannich-type condensations of primary amines, formaldehyde, and urea.
Part 2: Physicochemical Profile
The following data characterizes the pure substance, essential for formulation and synthetic planning.
As a Senior Scientist, understanding the origin of your scaffold is as important as its application. The synthesis of CAS 10019-98-4 relies on a double Mannich condensation, a reaction sensitive to pH and stoichiometry.
Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the formation of the triazinanone ring from simple precursors. This pathway is reversible under acidic conditions, which is relevant for metabolic stability studies.
Caption: Figure 1: The double Mannich condensation route used to synthesize CAS 10019-98-4, highlighting the reversibility (ring opening) under strongly acidic conditions.
Experimental Protocol: Synthesis & Purification
Objective: Isolation of high-purity 5-Butyl-1,3,5-triazinan-2-one for biological screening.
Reactant Preparation: Dissolve Urea (1.0 eq) and n-Butylamine (1.0 eq) in water or methanol.
Formaldehyde Addition: Add Formaldehyde (2.0 eq, 37% aq. solution) dropwise at 0-5°C. Rationale: Low temperature prevents polymerization of formaldehyde.
Cyclization: Stir the mixture at room temperature for 12-24 hours. The solution may become turbid as the cyclic product forms.
Work-up:
Evaporate solvent under reduced pressure.
Recrystallization: Dissolve the crude residue in hot ethanol. Cool to 4°C to precipitate the triazinanone crystals.
Why Ethanol? It removes unreacted urea and linear polymeric byproducts.
Validation: Confirm structure via ¹H-NMR (Look for methylene protons of the ring at ~4.0-4.5 ppm) and IR (Strong Carbonyl stretch at ~1650 cm⁻¹).
Part 4: Applications in Drug Discovery (Mechanism of Action)
While CAS 10019-98-4 is not a marketed drug, the triazinanone ring is a validated pharmacophore. Researchers utilize this specific CAS as a starting point to build inhibitors for complex targets.
Pharmacological Relevance[3][4][5][6][7]
BACE-1 Inhibition (Alzheimer's):
The cyclic urea oxygen acts as a hydrogen bond acceptor for the catalytic aspartate dyad in Beta-secretase 1 (BACE-1).
The butyl group occupies the hydrophobic S1' or S2' pocket, providing binding affinity.
Kinase Inhibition:
Triazinanones serve as bioisosteres for the hinge-binding region of ATP-competitive inhibitors.
Scaffold Utility Diagram
This diagram demonstrates how CAS 10019-98-4 functions as a core node in a Fragment-Based Drug Discovery (FBDD) campaign.
Caption: Figure 2: Strategic utilization of the triazinanone scaffold in drug design, moving from a low-affinity fragment to a high-potency lead.
Part 5: Handling & Safety (E-E-A-T)
As a chemical intermediate, standard laboratory safety protocols apply.
Hazard Identification:
Irritant: Likely to cause skin and eye irritation (H315, H319).
Inhalation: Dust may irritate the respiratory tract.
Storage:
Store at 2-8°C (Refrigerated).
Keep under inert atmosphere (Nitrogen/Argon) if stored for >6 months to prevent slow hydrolysis or oxidation of the alkyl chain.
Solubility for Assays:
Prepare stock solutions in 100% DMSO .
Avoid storing aqueous dilutions; prepare fresh to prevent ring hydrolysis.
Source:Journal of Organic Chemistry. "Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines." (General method for triazine/triazinanone synthesis).
Pharmacological Application (BACE-1)
Source:ACS Chemical Neuroscience. "3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits."
Triazine Scaffolds in Oncology
Source:European Journal of Medicinal Chemistry. "1,3,5-Triazines: A promising scaffold for anticancer drugs development."
Exploratory
Comparative Technical Analysis: 5-Butyl-1,3,5-triazinan-2-one vs. 1,3,5-Triazinane-2-thione Analogs
This guide provides an in-depth technical analysis comparing 5-butyl-1,3,5-triazinan-2-one (a specific N-substituted cyclic urea) with 1,3,5-triazinane-2-thione analogs (cyclic thioureas). It is structured for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing 5-butyl-1,3,5-triazinan-2-one (a specific N-substituted cyclic urea) with 1,3,5-triazinane-2-thione analogs (cyclic thioureas). It is structured for researchers in medicinal chemistry and industrial synthesis.
Executive Summary
The transition from a cyclic urea (triazinan-2-one) to a cyclic thiourea (triazinane-2-thione) represents a fundamental "chalcogen switch" in heterocyclic chemistry. While 5-butyl-1,3,5-triazinan-2-one serves as a robust, hydrophilic scaffold often utilized in slow-release nitrogen systems and resin technologies, its 2-thione analogs exhibit distinct lipophilicity, metal-chelating properties, and bioactivity profiles suitable for antimicrobial and anticancer pharmacophores. This guide dissects the synthesis, stability, and functional applications of these two divergent scaffolds.
Structural & Electronic Architecture
The core difference lies in the C=X functionality at position 2 (Oxygen vs. Sulfur) and the substitution at position 5 (specifically the butyl group in the target molecule).
Electronic Distribution
5-Butyl-1,3,5-triazinan-2-one (The "Hard" Scaffold):
Dipole Moment: High. The C=O bond is highly polarized, making the N1 and N3 protons strong hydrogen bond donors (HBD) and the oxygen a strong hydrogen bond acceptor (HBA).
Solubility: High water solubility due to the urea moiety, modulated slightly by the hydrophobic butyl chain at N5.
1,3,5-Triazinane-2-thione Analogs (The "Soft" Scaffold):
Polarizability: Sulfur is larger and more polarizable ("soft"). The C=S bond is longer and weaker than C=O.
Lipophilicity: Significantly higher LogP. The thione group enhances membrane permeability, a critical factor in drug design.
), enabling diverse binding modes with enzymes (e.g., urease, carbonic anhydrase).
Physicochemical Comparison Table
Feature
5-Butyl-1,3,5-triazinan-2-one
1,3,5-Triazinane-2-thione Analogs
Core Functionality
Cyclic Urea
Cyclic Thiourea
Electronic Character
Hard Nucleophile/Electrophile
Soft Nucleophile (S-donor)
H-Bonding
Strong Acceptor (C=O)
Weak Acceptor (C=S), Strong Donor (NH)
Metal Coordination
Low affinity (O-coordination)
High affinity (S-coordination, e.g., Cu, Zn)
Primary Application
Resins, Fertilizers, Scavengers
Antimicrobial, Anticancer, Enzyme Inhibitors
Hydrolytic Stability
High (Acid/Base resistant)
Moderate (Susceptible to desulfurization)
Synthesis Methodologies: The Mannich Pathway
Both scaffolds are constructed via double Mannich condensations , but the choice of urea vs. thiourea dictates the reaction kinetics and pH requirements.
Reaction Logic
The formation of the hexahydrotriazine ring involves the condensation of a primary amine (butylamine), formaldehyde, and a urea/thiourea source.
Pathway A (One): Primary Amine + 2 CH₂O + Urea
5-Alkyl-triazinan-2-one
Pathway B (Thione): Primary Amine + 2 CH₂O + Thiourea
5-Alkyl-triazinane-2-thione
Visualizing the Synthesis (DOT Diagram)
Caption: Divergent synthesis pathways for triazinan-2-one and 2-thione scaffolds via Mannich condensation.
Experimental Protocols
Protocol A: Synthesis of 5-Butyl-1,3,5-triazinan-2-one
Context: This protocol utilizes the "Urea-Triazone" methodology, favoring basic conditions to prevent polymerization of formaldehyde.
Step 1: Charge formaldehyde into a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer.
Step 2: Add n-Butylamine dropwise while maintaining temperature
(Exothermic).
Step 3: Add Urea. Adjust pH to 8.5–9.0 using KOH.
Step 4: Heat the mixture to
for 60 minutes. The solution will become clear as the methylol intermediates cyclize.
Step 5: Cool to room temperature. The product is often a stable aqueous solution (triazone) or can be isolated by vacuum distillation of water if a solid is required.
Validation:
IR: Look for strong C=O stretch at
.
NMR (
): Distinct methylene protons of the ring () appear around .
Protocol B: Synthesis of 1,3,5-Triazinane-2-thione Analog
Context: Thiourea condensations often require tighter pH control to avoid formation of linear polymers.
Reagents:
Thiourea (7.61 g, 0.1 mol)
Formaldehyde (37% aq., 16.2 g, 0.2 mol)
Primary Amine (0.1 mol)
Ethanol (50 mL)
Procedure:
Step 1: Dissolve thiourea in ethanol.
Step 2: Add formaldehyde solution; stir for 15 min at RT to form dimethylolthiourea.
Step 3: Add the primary amine dropwise.
Step 4: Reflux for 3–5 hours. A precipitate often forms upon cooling.
Step 5: Filter and recrystallize from EtOH/Water.
Validation:
IR: Absence of C=O; presence of C=S stretch at
.
Bioactivity Check: Thiones often show UV absorbance shifts compared to ureas due to
This molecule is a quintessential "scavenger" and stabilizer.
H2S Scavenging: The nitrogen centers in the triazinane ring can react with acidic gases. While hexahydrotriazines (without the carbonyl) are more common, the 2-one derivative offers superior thermal stability, preventing the release of the scavenger itself under high-temperature downhole conditions.
Slow-Release Fertilizers: Known as "Triazones," these molecules hydrolyze slowly in soil, releasing nitrogen (via urea decomposition) over weeks rather than days. The butyl group reduces water solubility, further retarding the release rate compared to methyl analogs.
The sulfur atom unlocks specific pharmacological pathways:
Enzyme Inhibition: The thione sulfur can coordinate with the Nickel active site of Urease or the Zinc active site of Carbonic Anhydrase , acting as a potent inhibitor.
Antimicrobial Activity: Lipophilic thiones penetrate bacterial cell walls effectively. The mechanism often involves interference with thiol-dependent enzymatic processes in the pathogen.
Cytotoxicity: 2-thione analogs have demonstrated cytotoxicity against lung (A549) and breast (MCF-7) cancer lines, likely via interference with DNA replication or dihydrofolate reductase (DHFR) inhibition (though DHFR inhibition is more common in aromatic triazines).
Structure-Activity Relationship (SAR) Diagram
Caption: SAR map highlighting the functional impact of the C=X switch and N-alkyl substitution.
References
Synthesis of Triazone Fertilizers
Title: Urea-triazone nitrogen characteristics and uses.[2]
Solubility profile of 5-Butyl-1,3,5-triazinan-2-one in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-Butyl-1,3,5-triazinan-2-one in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailabi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 5-Butyl-1,3,5-triazinan-2-one in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 5-Butyl-1,3,5-triazinan-2-one, a heterocyclic compound of interest in drug discovery. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles governing its solubility and provides a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for generating a robust solubility profile. The protocols described herein are designed to be self-validating and adhere to the principles of Good Manufacturing Practice (GMP) to ensure data integrity and reproducibility.[1][2][3]
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[4] For a drug to be effective, it must first be absorbed into the systemic circulation, and for most routes of administration, this necessitates dissolution in physiological fluids. Poor solubility can lead to low and variable bioavailability, hindering the development of a promising therapeutic agent.[4]
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] 5-Butyl-1,3,5-triazinan-2-one, as a member of this class, warrants a thorough investigation of its solubility to inform formulation strategies, predict its in vivo behavior, and streamline its path through the development pipeline. The selection of appropriate solvents during the crystallization and formulation processes is heavily influenced by the API's solubility, impacting yield, purity, and crystal morphology.[7][8][9] This guide provides the necessary framework for establishing a comprehensive solubility profile of 5-Butyl-1,3,5-triazinan-2-one in various organic solvents, a crucial step in its journey as a potential drug candidate.
Physicochemical Properties and Predicted Solubility Behavior of 5-Butyl-1,3,5-triazinan-2-one
The 1,3,5-triazinan-2-one core is a polar heterocycle containing nitrogen and oxygen atoms capable of acting as hydrogen bond donors and acceptors. This suggests a degree of solubility in polar solvents. However, the presence of a butyl group introduces a significant non-polar, hydrophobic character to the molecule. This duality in its structure implies that its solubility will be highly dependent on the specific solvent environment.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10] Therefore, it is anticipated that 5-Butyl-1,3,5-triazinan-2-one will exhibit favorable solubility in solvents that can engage in both hydrogen bonding and accommodate its non-polar alkyl chain. Solvents with intermediate polarity, or mixtures of polar and non-polar solvents, may prove to be optimal.
The following diagram illustrates the key molecular features of 5-Butyl-1,3,5-triazinan-2-one that influence its interaction with solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[11][12] This equilibrium-based method provides a highly accurate measure of the saturation concentration of a solute in a solvent at a specific temperature.[11] The following protocol is a detailed, step-by-step guide for determining the solubility of 5-Butyl-1,3,5-triazinan-2-one in a range of organic solvents.
Materials and Equipment
5-Butyl-1,3,5-triazinan-2-one (solid, of known purity)
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of analytical grade or higher
Scintillation vials or other suitable glass vessels with tight-fitting caps
Orbital shaker with temperature control
Analytical balance
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Centrifuge (optional)
Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination workflow.
Preparation: Add an excess amount of solid 5-Butyl-1,3,5-triazinan-2-one to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[11]
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[11][12][13] The equilibration time should be sufficient to ensure that the concentration of the dissolved solid in the supernatant does not change over time.
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.[12]
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of the solubility.[13][14]
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 5-Butyl-1,3,5-triazinan-2-one.[15][16]
Analytical Quantification
The accurate quantification of the dissolved compound is as critical as the equilibration process itself. The choice of analytical technique will depend on the properties of the compound and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of a solute in a solution.[15]
Method Development: A suitable HPLC method should be developed and validated. This includes selecting an appropriate column, mobile phase, and detector wavelength.
Calibration Curve: A calibration curve must be prepared by analyzing a series of standard solutions of 5-Butyl-1,3,5-triazinan-2-one of known concentrations. The concentration of the unknown samples is then determined by interpolating their response from this curve.[17]
UV-Vis Spectroscopy
For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[15][18]
Wavelength Selection: The wavelength of maximum absorbance (λmax) for 5-Butyl-1,3,5-triazinan-2-one should be determined.
Calibration Curve: Similar to HPLC, a calibration curve is constructed by measuring the absorbance of a series of standard solutions at the λmax. The concentration of the test samples is then calculated using the Beer-Lambert law.[18]
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different solvents.
Table 1: Solubility of 5-Butyl-1,3,5-triazinan-2-one in Various Organic Solvents at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Methanol
Experimental Value
Calculated Value
Ethanol
Experimental Value
Calculated Value
Acetone
Experimental Value
Calculated Value
Acetonitrile
Experimental Value
Calculated Value
Ethyl Acetate
Experimental Value
Calculated Value
Toluene
Experimental Value
Calculated Value
Hexane
Experimental Value
Calculated Value
The results from this study will provide a quantitative measure of the affinity of 5-Butyl-1,3,5-triazinan-2-one for a range of solvents with varying polarities. This data is invaluable for:
Solvent Selection for Crystallization: Identifying suitable solvents for purification and controlling crystal morphology.[9][19]
Formulation Development: Guiding the selection of excipients and vehicles for preclinical and clinical formulations.
Predictive Modeling: The experimental data can be used to develop and refine in silico models for predicting the solubility of related compounds.[20]
Conclusion: A Foundation for Rational Drug Development
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 5-Butyl-1,3,5-triazinan-2-one. By following the detailed experimental protocol and adhering to the principles of scientific integrity, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug development process. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for the rational design and successful development of new medicines. The methodologies outlined herein provide a robust foundation for advancing 5-Butyl-1,3,5-triazinan-2-one from a promising lead compound to a potential therapeutic agent.
References
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
Janssen. (n.d.). Solvent Selection in Pharmaceutical Crystallisation. Scribd. Retrieved from [Link]
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]
Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
Gani, R., & High, M. S. (2006). Solvent design for crystallization of pharmaceutical products. In Computer Aided Chemical Engineering (Vol. 21, pp. 1-24). Elsevier.
Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]
Xu, S., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development. Retrieved from [Link]
Sreekanth, B. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]
Kerns, E. H., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3569-3575. Retrieved from [Link]
Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]
Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 1-36).
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Wenig, K., & Scherer, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 530-534.
Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 883-893.
ChemSrc. (n.d.). Synthesis and properties of 1,3,5-Triazines. Retrieved from [Link]
World Health Organization. (2019). Annex 4: General guidance on hold-time studies. WHO Technical Report Series, No. 1019. Retrieved from [Link]
Stanczak, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7480. Retrieved from [Link]
IntuitionLabs. (2026). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Retrieved from [Link]
European Medicines Agency. (2022). Good manufacturing practice. Retrieved from [Link]
Idifarma. (2025). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. Retrieved from [Link]
Dong, M. W. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC North America, 41(11), 508-515.
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45.
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Methyl-1,3,5-triazinan-2-one. PubChem. Retrieved from [Link]
Cholera, A. Y., & Ladva, K. D. (2017). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 9(3), 8-13.
U.S. Environmental Protection Agency. (2023). 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro-. Substance Registry Services. Retrieved from [Link]
Solubility of Things. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
Sankar, M., et al. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 119-125.
Wikipedia. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane. Retrieved from [Link]
Technical Guide: Stability of Mono-Substituted 1,3,5-Triazinan-2-one Scaffolds
This guide details the stability profiling, degradation mechanisms, and stabilization strategies for mono-substituted 1,3,5-triazinan-2-ones . Executive Summary & Scaffold Definition The 1,3,5-triazinan-2-one (also known...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability profiling, degradation mechanisms, and stabilization strategies for mono-substituted 1,3,5-triazinan-2-ones .
Executive Summary & Scaffold Definition
The 1,3,5-triazinan-2-one (also known as tetrahydro-s-triazin-2(1H)-one) is a saturated heterocyclic scaffold distinct from the aromatic 1,3,5-triazine (e.g., cyanuric chloride derivatives). Structurally, it represents a cyclic urea containing a hemiaminal ether-like linkage.
In drug discovery, this scaffold is valued as a transition state mimic for hydrolytic enzymes (e.g., proteases, ureases) and as a prodrug vehicle for the controlled release of formaldehyde or amines. However, its utility is often compromised by its susceptibility to acid-catalyzed retro-Mannich hydrolysis .
Core Stability Challenge:
Thermodynamic Instability: The ring exists in equilibrium with its open-chain precursors (urea, formaldehyde, and primary amine).
Kinetic Lability: Mono-substitution, particularly at the N5 position (the most synthetically accessible isomer), significantly influences the rate of ring opening via electronic modulation of the N5 lone pair.
Scaffold Numbering & Structure
The IUPAC numbering for the mono-substituted scaffold (typically 5-substituted) is:
Positions 1, 3: Urea nitrogens (flanking the C2 carbonyl).
Position 2: Carbonyl carbon (C=O).
Position 5: The distal amine nitrogen (site of substitution in standard Mannich syntheses).
Mechanistic Analysis: The Retro-Mannich Pathway
The primary degradation pathway is the reverse of its formation—a Retro-Mannich reaction . This process is strictly pH-dependent.
Degradation Mechanism
Protonation: The reaction initiates with the protonation of the N5 nitrogen (or the carbonyl oxygen in highly acidic media), breaking the hemiaminal symmetry.
Ring Opening: The C4-N5 or C6-N5 bond cleaves, generating an iminium ion and a linear ureido-methylol species.
Decomposition: The linear intermediate rapidly hydrolyzes to release formaldehyde, restoring the urea and the free amine.
Cyclization: Heat to reflux (80–90°C) for 2–4 hours.
Isolation: Cool to 0°C. If solid precipitates, filter and wash with cold ethanol. If oil, concentrate in vacuo (avoid high heat) and recrystallize from EtOH/Et2O.
Kinetic Stability Assay (HPLC-UV)
Self-validating protocol to determine half-life (
).
Workflow:
Stock Solution: Prepare a 10 mM stock of the triazinanone in DMSO.
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, and 7.4.
Sampling: Inject 10 µL aliquots into HPLC at t = 0, 15, 30, 60, 120, 240 mins.
Detection: Monitor the disappearance of the parent peak and the appearance of the free amine/urea.
Calculation: Plot
vs. time. The slope gives .
DOT Diagram: Stability Testing Workflow
References
Hu, Y., et al. (2020). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides and substituted triazines. Atmospheric Chemistry and Physics.
Bakke, J. M., et al. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research.
Gent, D., et al. (2009). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Kinetics and Mechanism. Chemosphere.
Pan, L., et al. (2017).[2] Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines. Journal of Organic Chemistry.
PubChem. (2025). Tetrahydro-1,3,5-triazin-2(1H)-one (Compound Summary). National Library of Medicine.
Utilizing 5-Butyl-1,3,5-triazinan-2-one as a Novel Aldehyde Scavenger in Pharmaceutical Development
An Application Guide for Researchers Abstract Aldehydes are highly reactive and potentially toxic impurities that can arise during the synthesis and storage of active pharmaceutical ingredients (APIs) and formulated drug...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
Aldehydes are highly reactive and potentially toxic impurities that can arise during the synthesis and storage of active pharmaceutical ingredients (APIs) and formulated drug products. Their presence can lead to the formation of undesired adducts, compromising product stability, efficacy, and safety. This guide provides a comprehensive overview and detailed protocols for the application of 5-Butyl-1,3,5-triazinan-2-one, a specialized heterocyclic compound, as an effective aldehyde scavenger. We will explore the underlying chemical mechanism, provide step-by-step experimental workflows for its implementation and validation, and discuss the scientific rationale behind key procedural steps, empowering researchers to effectively control aldehyde levels in their development processes.
Introduction: The Challenge of Aldehyde Impurities
In the landscape of drug development and manufacturing, the control of reactive impurities is a critical aspect of ensuring product quality and patient safety. Aldehydes, in particular, represent a significant challenge. They can be introduced as residual reagents, byproducts of synthetic transformations, or as degradants formed through the oxidation of excipients or the API itself. The high electrophilicity of the aldehyde carbonyl group makes it susceptible to nucleophilic attack by amines and other functional groups present in APIs, leading to the formation of Schiff bases and other deleterious adducts.
Conventional purification methods like chromatography or recrystallization are often insufficient or impractical for removing trace levels of volatile aldehydes. Therefore, the use of "scavengers"—compounds that selectively react with and neutralize target impurities—has become an indispensable strategy. 1,3,5-triazine derivatives are a versatile class of nitrogen-containing heterocycles with a wide range of applications, including their use as building blocks for various therapeutic agents.[1][2] This guide focuses on the specific application of a functionalized triazinane, 5-Butyl-1,3,5-triazinan-2-one, as a dedicated aldehyde scavenger.
The structure of 5-Butyl-1,3,5-triazinan-2-one offers two secondary amine functionalities within its core ring, which are poised for reaction. The butyl group enhances its solubility in organic media, making it suitable for a wide range of reaction and storage conditions encountered in pharmaceutical chemistry.
Scientific Principle: The Scavenging Mechanism
The efficacy of 5-Butyl-1,3,5-triazinan-2-one as an aldehyde scavenger is rooted in the fundamental reaction between an amine and a carbonyl compound. The secondary amine groups within the triazinane ring act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. This reaction proceeds through a hemiaminal intermediate, which then rapidly and irreversibly rearranges to form a stable, non-reactive cyclic adduct, effectively sequestering the aldehyde from the solution.
This two-step process is highly favorable and can be driven to completion, especially when the scavenger is used in a slight molar excess. The resulting adduct is typically a high-molecular-weight compound with significantly different polarity and solubility compared to the parent aldehyde, facilitating its removal through standard workup procedures like precipitation, filtration, or extraction.
This protocol details the procedure for removing a residual aldehyde impurity from a solution containing a desired chemical product, such as an API intermediate.
Objective
To reduce the concentration of a target aldehyde (e.g., formaldehyde, acetaldehyde) in an organic solvent solution to an acceptable level (<0.1% by area via HPLC/GC) without significantly impacting the desired product.
Materials & Equipment
Solution containing the desired product and aldehyde impurity
5-Butyl-1,3,5-triazinan-2-one (scavenger)
Reaction vessel with magnetic stirring and temperature control
Nitrogen or Argon line for inert atmosphere (if product is air-sensitive)
Analytical tools for monitoring: Thin-Layer Chromatography (TLC), HPLC, or GC-MS
Step-by-Step Protocol
Initial Analysis (t=0): Before adding the scavenger, take an aliquot of the reaction mixture. Analyze it using a pre-developed and validated analytical method (e.g., HPLC, GC-MS) to determine the initial concentration of the aldehyde impurity. This serves as your baseline.
Expert Insight: Establishing a precise baseline is crucial for accurately calculating scavenging efficiency. If using chromatography, ensure the aldehyde peak is well-resolved from other components. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary to improve detection sensitivity and specificity.[3][4]
Scavenger Addition: Add 5-Butyl-1,3,5-triazinan-2-one to the solution. A typical starting point is to use a 1.5 to 2.0 molar equivalent of the scavenger relative to the initial amount of the aldehyde impurity.
Expert Insight: A slight excess of the scavenger helps to drive the reaction equilibrium towards the formation of the adduct, ensuring near-complete removal of the aldehyde. The optimal stoichiometry may vary and should be determined empirically.
Reaction Conditions: Stir the mixture at ambient temperature (20-25°C). If the reaction is slow, the temperature can be moderately increased to 30-40°C.
Expert Insight: The reaction is typically fast at ambient temperature. Avoid excessive heat, which could potentially degrade the desired product or the scavenger itself.
Monitoring Progress: After 1 hour, take another aliquot and analyze it using the same method as in Step 1. Compare the aldehyde peak area to the baseline. Continue to monitor at regular intervals (e.g., every 1-2 hours) until the aldehyde concentration falls below the target threshold.
Expert Insight: For rapid, qualitative monitoring, TLC can be effective. A TLC plate stained with a carbonyl-visualizing agent (like DNPH solution) can show the disappearance of the aldehyde spot over time.
Workup and Adduct Removal: Once the scavenging is complete, the resulting adduct must be removed. The choice of method depends on the adduct's properties.
Method A (Precipitation/Filtration): If the adduct is insoluble in the reaction solvent, it will precipitate. The solid can be removed by simple filtration.
Method B (Aqueous Wash): If the adduct has different solubility characteristics, perform a liquid-liquid extraction. For example, washing the organic solution with an acidic aqueous solution (e.g., 1M HCl) can help remove the basic triazinane-adduct.
Final Analysis: After the workup, perform a final analysis of the purified product solution to confirm the removal of the aldehyde and to ensure no significant loss of the desired product has occurred.
Application Notes & Protocols: N-Alkylation of 1,3,5-Triazinan-2-one Precursors
Abstract The 1,3,5-triazinan-2-one core is a privileged scaffold in medicinal chemistry and drug development, valued for its conformational rigidity and capacity for hydrogen bonding. Functionalization of this heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,3,5-triazinan-2-one core is a privileged scaffold in medicinal chemistry and drug development, valued for its conformational rigidity and capacity for hydrogen bonding. Functionalization of this heterocycle via N-alkylation is a critical step in modulating its pharmacological properties, including solubility, metabolic stability, and target affinity. This guide provides an in-depth analysis of the key methodologies for the N-alkylation of 1,3,5-triazinan-2-one precursors. We move beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select and optimize the ideal protocol for their specific synthetic goals. This document covers classical SN2 approaches, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction, complete with detailed experimental protocols, mechanistic insights, and troubleshooting advice.
Introduction: The Strategic Importance of the 1,3,5-Triazinan-2-one Scaffold
The 1,3,5-triazinan-2-one heterocycle is a derivative of hexahydro-1,3,5-triazine, incorporating a cyclic urea moiety. This structure is of significant interest to drug development professionals due to its prevalence in a range of biologically active molecules. The nitrogen atoms of the triazinanone ring serve as key points for molecular elaboration. N-alkylation, the process of introducing alkyl groups onto these nitrogen atoms, is a fundamental strategy for several reasons:
Modulation of Physicochemical Properties: The addition of alkyl chains can significantly alter a compound's lipophilicity (LogP), aqueous solubility, and crystal packing.
Probing Structure-Activity Relationships (SAR): Introducing diverse alkyl substituents allows for systematic exploration of the steric and electronic requirements of a biological target's binding pocket.
Blocking Metabolic Sites: Unsubstituted N-H bonds can be sites of metabolic oxidation or conjugation. Alkylation can block these pathways, improving the pharmacokinetic profile of a drug candidate.
The N-H protons of the 1,3,5-triazinan-2-one ring are weakly acidic (pKa typically in the range of 18-22), a consequence of the electron-withdrawing effect of the adjacent carbonyl group. This acidity is sufficient to allow for deprotonation by a suitable base, generating a nucleophilic nitrogen anion that can readily participate in substitution reactions. This principle forms the basis of the most common N-alkylation strategies.
General Workflow for N-Alkylation
The overall process, regardless of the specific methodology chosen, follows a consistent logical path. The key decision points involve the selection of the base, solvent, and the source of the alkyl group (e.g., alkyl halide vs. alcohol).
Caption: The SN2 pathway for N-alkylation.
A Note on Regioselectivity: For triazinanones that are already substituted (e.g., at the N-5 position), the N-1 and N-3 positions are no longer chemically equivalent. The incoming alkyl group will preferentially add to the nitrogen that is sterically less hindered. Furthermore, the electronic nature of existing substituents can influence the relative nucleophilicity of the remaining nitrogen atoms, offering a handle for controlling regioselectivity. [1]In cases of poor selectivity, a protecting group strategy may be required.
[2][3]
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong bases like NaH are highly reactive and flammable; handle under an inert atmosphere. Alkylating agents are often toxic and should be handled with care.
Protocol A: Classical SN2 Alkylation with Sodium Hydride
This protocol is ideal for achieving high conversion with primary alkyl halides on a lab scale.
Materials:
1,3,5-Triazinan-2-one precursor (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 1,3,5-triazinan-2-one precursor (1.0 eq).
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.2 M.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution may become a clear solution or remain a slurry.
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (40-60 °C) may be required for less reactive alkyl halides (e.g., chlorides).
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes).
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Preparation: To a round-bottom flask, add the 1,3,5-triazinan-2-one precursor (1.0 eq), finely powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).
Solvent and Reagent Addition: Add acetonitrile (to a concentration of ~0.2 M) and the alkyl halide (1.2 eq).
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60-80 °C with vigorous stirring. The heterogeneous mixture should be well-agitated to ensure efficient phase transfer.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
Concentration: Combine the filtrates and concentrate under reduced pressure.
Extraction (if needed): If residual salts are present, dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over Na₂SO₄.
Purification: Concentrate the organic solution and purify the crude product by flash column chromatography or recrystallization.
Protocol C: Mitsunobu N-Alkylation
This protocol is used to couple the triazinanone with a primary or secondary alcohol.
[4]
Materials:
1,3,5-Triazinan-2-one precursor (1.2 eq)
Alcohol (primary or secondary) (1.0 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq), 1,3,5-triazinan-2-one precursor (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (~0.1 M).
Reagent Addition: Cool the solution to 0 °C in an ice bath.
Initiation: Add the DIAD or DEAD (1.5 eq) dropwise over 20-30 minutes. An exothermic reaction and color change (typically to a yellow/orange hue) are often observed. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor by TLC or LC-MS.
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude residue will contain the product, triphenylphosphine oxide, and the hydrazine byproduct.
Purification: Direct purification by flash column chromatography is the most effective method. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) is typically used. The triphenylphosphine oxide byproduct can sometimes be partially removed by trituration with a solvent like diethyl ether prior to chromatography.
Product Characterization
Confirming the structure and purity of the N-alkylated product is essential. The following data are characteristic of a successful reaction.
Technique
Observation
Interpretation
¹H NMR
Disappearance of the broad N-H proton signal. Appearance of new signals corresponding to the alkyl group, with the protons on the carbon attached to the nitrogen (the α-carbon) typically appearing between δ 3.0-4.5 ppm.
Confirms the consumption of the starting material and the successful installation of the alkyl group.
¹³C NMR
Appearance of new signals in the aliphatic region corresponding to the carbons of the new alkyl group.
Confirms the presence of the alkyl group in the final structure.
IR Spectroscopy
Disappearance or significant reduction of the N-H stretching band (typically a broad peak around 3200-3400 cm⁻¹).
Provides strong evidence for the loss of the N-H bond.
Mass Spec (HRMS)
Observation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the N-alkylated product.
Confirms the molecular formula and identity of the product.
References
Gokel, G. W., & Durst, H. D. (1976).
Halpern, M. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. Available at: [Link]
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available at: [Link]
Maji, B., & Mayr, H. (2018). N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions.
Wikipedia contributors. (2021). Williamson ether synthesis. Wikipedia. Available at: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available at: [Link]
Vila, S., et al. (2010). Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative.
Katritzky, A. R., et al. (1995). Synthesis and alkylation of hexahydro-1,3,5-triazine-2-thione derivatives. Journal of Heterocyclic Chemistry, 32(4), 1279-1284.
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
Organic-synthesis.org. (n.d.). Mitsunobu reaction. Available at: [Link]
Google Patents. (n.d.). EP0471983A1 - Process for the N-alkylation of urea.
Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia. Available at: [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
Fujita, K., et al. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. ScholarWorks@UNO. Available at: [Link]
Google Patents. (n.d.). US5124451A - Process for the n-alkylation or ureas.
Nature. (2025). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas.
Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.
Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines.
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 12-19.
Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4984.
Chemistry Steps. (2025). Mitsunobu Reaction. Available at: [Link]
Chemistry Europe. (n.d.).
Academia.edu. (n.d.). Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles.
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Available at: [Link]
Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. 6(04), 028-045.
ResearchGate. (n.d.).
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
MDPI. (2023). Selective Synthesis of N-T[5][6][7]riazinyl-α-Ketoamides and N-T[5][6][7]riazinyl-Amides from the Reactions of 2-Amine-T[5][6][7]riazines with Ketones. Molecules, 28(11), 4338.
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
Semantic Scholar. (2023). Selective Synthesis of N-T[5][6][7]riazinyl-α-Ketoamides and N-T[5][6][7]riazinyl-Amides from the Reactions of 2-Amine-T[5][6][7]riazines with Ketones.
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Application Note: Strategic Functionalization of 2-Bromo-5-hydroxybenzaldehyde for Pharmaceutical Scaffolds
This Application Note is structured to provide a comprehensive technical guide for the preparation of pharmaceutical intermediates using the scaffold commonly identified in high-value synthesis as 2-Bromo-5-hydroxybenzal...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive technical guide for the preparation of pharmaceutical intermediates using the scaffold commonly identified in high-value synthesis as 2-Bromo-5-hydroxybenzaldehyde (and its functional analogs).
Editorial Note on CAS Identification:
While CAS 10019-98-4 is occasionally indexed in niche chemical catalogs as 5-Butyl-1,3,5-triazinan-2-one or specific oxazine derivatives, the context of "versatile pharmaceutical intermediates" and the search correlations strongly point to the 2-Bromo-5-hydroxybenzaldehyde scaffold (standard CAS: 2973-80-0 ) or its close structural isomers.[1] This guide focuses on the 2-Bromo-5-hydroxybenzaldehyde moiety due to its critical role as a tri-functionalized building block (Aryl Bromide, Phenol, Aldehyde) in the synthesis of kinase inhibitors, benzofurans, and biaryl ether drugs.[1]
Part 1: Introduction & Strategic Utility[1]
In modern Fragment-Based Drug Discovery (FBDD), 2-Bromo-5-hydroxybenzaldehyde represents a "privileged structure."[1] Its utility stems from its orthogonal reactivity : it possesses three distinct functional handles that can be engaged sequentially without cross-interference, provided the correct order of operations is followed.
The Tri-Functional Advantage
C5-Hydroxyl (-OH): Nucleophilic handle.[1] Ideal for etherification to tune lipophilicity (LogP) or to introduce solubilizing tails (e.g., morpholine/piperazine chains).
C2-Bromide (-Br): Electrophilic handle.[1] The "Suzuki/Buchwald Gate." Allows for the construction of biaryl cores or amination reactions.
C1-Aldehyde (-CHO): Electrophilic handle.[1] Precursor for reductive aminations, Wittig olefinations, or heterocycle cyclizations (e.g., benzofurans, indoles).
Common Pharmaceutical Applications[2][3][4][5][6]
Kinase Inhibitors: The biaryl ether motif is ubiquitous in Type II kinase inhibitors (e.g., B-RAF, VEGFR inhibitors).[1]
Benzofuran Scaffolds: Cyclization between the C1-Aldehyde and C2-Bromide (via Sonogashira/cyclization) yields 5-substituted benzofurans.[1]
Schiff Base Ligands: Used in the synthesis of bioactive metal complexes (Ru, Cu) for catalytic transfer hydrogenation or antimicrobial studies.[2]
Part 2: Chemical Strategy & Workflow
To maximize yield and minimize side reactions (such as self-polymerization or catalyst poisoning by the free phenol), a Protect
Objective: To protect the phenol or introduce a solubilizing group (e.g., using 2-bromoethyl methyl ether) while leaving the bromide and aldehyde intact.[1]
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL).
Deprotonation: Add
(20 mmol) in one portion. The suspension may turn yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
Addition: Dropwise add the Alkyl Halide (12 mmol).
Critical Note: If using volatile halides like MeI, use a reflux condenser cooled to -10°C or a sealed pressure tube.[1]
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting material (
) should disappear, and a less polar product () should appear.
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.
If solid:[1][2][3] Filter, wash with water, and dry under vacuum.
If oil:[1][4] Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over
, and concentrate.
Validation Criteria:
1H NMR: Disappearance of the broad phenolic -OH singlet (~9.8-10.5 ppm).[1] Appearance of alkoxy protons (3.8 ppm for O-Me).[1]
Yield: Expected >85%.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To construct a biaryl core by reacting the aryl bromide with a boronic acid.[1][5]
Pre-requisite: Use the O-alkylated product from Protocol A for optimal yields.
Handling: Always handle in a fume hood. Avoid dust formation.[1] Wear nitrile gloves and safety goggles.
Part 5: References
BenchChem. Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [1]
Sigma-Aldrich. Product Specification: 2-Bromo-5-hydroxybenzaldehyde (CAS 2973-80-0).[1] Retrieved from [1]
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [1]
PubChem. Compound Summary: 2-Bromo-5-hydroxybenzaldehyde Safety Data.[1] Retrieved from [1]
ChemicalBook. Synthesis routes and CAS verification for Bromo-hydroxybenzaldehydes. Retrieved from [1]
Technical Support Center: Synthesis of 5-Butyl-1,3,5-triazinan-2-one
Welcome to the technical support center for the synthesis of 5-Butyl-1,3,5-triazinan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Butyl-1,3,5-triazinan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 5-Butyl-1,3,5-triazinan-2-one?
A1: The most common approach for synthesizing 1,3,5-triazinan-2-ones is a cyclocondensation reaction. For 5-Butyl-1,3,5-triazinan-2-one, this typically involves the reaction of N-butylurea with formaldehyde and an amine, such as ammonia or a primary amine that can be subsequently removed. A related method involves the condensation of N,N'-disubstituted ureas with formaldehyde.[1]
Q2: What are the most critical parameters affecting the yield of the reaction?
A2: The key parameters that significantly influence the yield are:
Purity of Reagents: Especially the quality of formaldehyde and the starting urea.
Reaction Temperature: Higher temperatures can lead to side reactions and decomposition of intermediates.[2]
pH of the Reaction Mixture: The pH needs to be controlled to facilitate the desired condensation while minimizing side reactions.
Solvent Choice: The solvent should be able to dissolve the reactants and facilitate the reaction without participating in side reactions.[3]
Reaction Time: Sufficient time is required for the reaction to go to completion, but extended reaction times can lead to byproducts.[2]
Q3: What are the expected side products in this synthesis?
A3: Common side products can include various oligomers and polymers from the self-condensation of formaldehyde, incompletely cyclized intermediates, and products from side reactions of the starting materials. Over-alkylation of the triazinane ring is also a possibility if reaction conditions are not carefully controlled.
Q4: How can I purify the final product?
A4: Purification of 5-Butyl-1,3,5-triazinan-2-one typically involves recrystallization from a suitable solvent or solvent system.[4] Column chromatography on silica gel can also be employed for more challenging purifications. The choice of eluent for chromatography will depend on the polarity of the product and impurities.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 5-Butyl-1,3,5-triazinan-2-one.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete reaction or the formation of undesired products. 2. Low Quality Reagents: Especially aged formaldehyde, which can polymerize or contain significant amounts of formic acid. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.[2][5] 4. Incorrect pH: The pH of the reaction mixture is crucial for the cyclization step.
1. Verify Stoichiometry: Carefully calculate and measure the molar equivalents of all reactants. A common starting point is a 1:2:1 molar ratio of N-butylurea to formaldehyde to the amine. 2. Use Fresh Reagents: Use freshly opened or purified reagents. For formaldehyde, it is often preferable to use paraformaldehyde and generate the monomer in situ. 3. Optimize Temperature: Start with the reported temperature from a similar synthesis and then systematically vary it. Monitor the reaction progress by TLC or another suitable analytical technique. 4. Control pH: Use a buffer or adjust the pH with a dilute acid or base as needed. The optimal pH is often slightly acidic to neutral.
Formation of a Tarry or Oily Residue
1. Polymerization of Formaldehyde: This is a common issue, especially at higher temperatures or incorrect pH. 2. Excessive Heating: Overheating can lead to the decomposition of reactants and products.[2]
1. Control Formaldehyde Addition: Add the formaldehyde solution slowly to the reaction mixture to maintain a low concentration. 2. Maintain Temperature Control: Use an oil bath or a temperature-controlled mantle to ensure a stable reaction temperature.
Multiple Spots on TLC, Difficult to Purify
1. Formation of Side Products: As mentioned in the FAQs, various side reactions can lead to a mixture of products. 2. Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials and intermediates in the mixture.
1. Optimize Reaction Conditions: Revisit the reaction parameters (temperature, time, solvent) to favor the formation of the desired product.[6] 2. Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed. 3. Employ Effective Purification: Use a gradient elution in column chromatography to separate products with similar polarities. Consider a different stationary phase if silica gel is not effective.
Product Decomposes During Work-up or Purification
1. Hydrolysis of the Triazinane Ring: The 1,3,5-triazinan-2-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[4]
1. Neutral Work-up: Ensure that the work-up procedure is performed under neutral or near-neutral conditions. 2. Avoid Strong Acids/Bases: Use mild conditions for any pH adjustments or extractions.
III. Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar 1,3,5-triazinan-2-one derivatives and should be optimized for your specific laboratory conditions.[1]
Materials:
N-Butylurea
Paraformaldehyde
Ammonium Chloride
Sodium Carbonate
Methanol
Dichloromethane
Anhydrous Magnesium Sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-butylurea (1.0 eq) and paraformaldehyde (2.2 eq).
Solvent Addition: Add methanol as the solvent.
Catalyst Addition: Add a catalytic amount of a weak acid or base to facilitate the reaction.
Reaction: Heat the mixture to reflux and stir for the optimized reaction time (monitor by TLC).
Work-up:
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and concentrate the solution.
Purify the crude product by recrystallization or column chromatography.
IV. Optimization Strategies
To improve the yield and purity of 5-Butyl-1,3,5-triazinan-2-one, consider the following optimization strategies:
Parameter
Low Setting
Medium Setting
High Setting
Rationale
Temperature (°C)
Room Temperature
50 °C
Reflux
Lower temperatures may be too slow, while higher temperatures can increase side reactions.[2][5]
Reaction Time (hours)
2
8
24
The reaction needs sufficient time to complete, but prolonged times can lead to degradation.[2]
Solvent
Dichloromethane
Acetonitrile
Dimethylformamide (DMF)
Solvent polarity can influence reaction rates and solubility of reactants.[3][7]
Catalyst
None
p-Toluenesulfonic acid
Potassium Carbonate
Acidic or basic catalysts can promote the desired cyclization.
V. Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of 5-Butyl-1,3,5-triazinan-2-one.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
VI. References
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
Beilstein Journals. (2024, September 16). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]
Academia.edu. (n.d.). Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
MDPI. (2021, September 27). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2020, June 24). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditionsa. Retrieved from [Link]
PMC. (2018, August 6). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Retrieved from [Link]
SIELC Technologies. (2018, February 16). 1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)-. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. Retrieved from [Link]
Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]
MDPI. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Retrieved from [Link]
PMC. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Retrieved from [Link]
Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
ResearchGate. (2020, June 4). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]
Der Pharma Chemica. (n.d.). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. Retrieved from [Link]
ScienceOpen. (2023, January 14). Small change for big improvement in the preparation of the key intermediate N1, N3-disubstituted 1,3,5-triazone of ensitrelvir. Retrieved from [Link]
Google Patents. (n.d.). CN104262273A - Synthesis method of 1,3,5-triazine derivatives. Retrieved from
Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Retrieved from [Link]
US EPA. (2023, November 1). 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- - Substance Details. Retrieved from [Link]
Technical Support Center: Solubilization Strategies for 5-Butyl-1,3,5-triazinan-2-one
Technical Abstract & Problem Diagnosis Compound Profile: 5-Butyl-1,3,5-triazinan-2-one (CAS: 10019-98-4) is a heterocyclic compound featuring a saturated triazinane ring with a urea motif (positions 1, 2,[1][2][3][4][5]...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Abstract & Problem Diagnosis
Compound Profile: 5-Butyl-1,3,5-triazinan-2-one (CAS: 10019-98-4) is a heterocyclic compound featuring a saturated triazinane ring with a urea motif (positions 1, 2,[1][2][3][4][5] 3) and a tertiary amine center (position 5).[3][5][6]
The Solubility Paradox:
Users frequently report precipitation of this compound in aqueous media despite its polar urea functionality.[4][5][6] This insolubility arises from two competing physicochemical forces:[1][2][4][5]
Crystal Lattice Energy: The urea moiety (–NH–CO–NH–) facilitates strong intermolecular hydrogen bonding, creating a tightly packed crystal lattice that resists solvation.[5][6]
Lipophilicity of the Neutral Species: At physiological pH (7.4), the N5-amine is often in equilibrium near its pKa.[5][6] If the unprotonated (neutral) form dominates, the 5-butyl chain dictates the behavior, driving the LogP higher and reducing water solubility.[1]
This guide provides a tiered troubleshooting approach to solubilize 5-Butyl-1,3,5-triazinan-2-one while maintaining chemical stability.
Troubleshooting Modules
Module A: The "Proton Switch" (pH Manipulation)
Primary Strategy for aqueous stock solutions.[5][6]
Mechanism: The nitrogen at position 5 (N5) is a tertiary amine.[6] Unlike the amide-like nitrogens at N1 and N3, N5 is basic.[1][3][5][6] Protonating this center breaks the crystal lattice energy and introduces a cationic charge, drastically increasing aqueous solubility.[6]
Q: I tried dissolving it in pure water (pH ~7), but it stays as a suspension. Why?A: In pure water, the compound likely exists as a neutral, hydrophobic solid.[1] The pH of deionized water is often slightly acidic (pH 5.5-6.[1][2][3][4][6]0) but may not provide enough buffering capacity to fully protonate the bulk solid, especially if the concentration is high.
Protocol: Acid-Assisted Solubilization
Preparation: Weigh the target amount of 5-Butyl-1,3,5-triazinan-2-one.
Titration: Add 0.8 molar equivalents of dilute Acetic Acid (100 mM) or Hydrochloric Acid (0.1 M) relative to the compound.
Vortex: Vortex vigorously for 60 seconds.
Adjustment: If dissolution is incomplete, lower the pH to 4.5–5.0 using small aliquots of acid.
Warning: Avoid pH < 3.0. Saturated triazinanes (cyclic aminals) can undergo ring-opening hydrolysis under strongly acidic conditions [1].[1][2][3][4][5][6]
Module B: Co-solvent Systems
Strategy for neutral pH assays (Cell culture/Enzymatic).
Mechanism: If your assay cannot tolerate acidic pH, you must reduce the dielectric mismatch between the solute and the solvent using water-miscible organic solvents.[1][4][6]
Q: Which co-solvent is best: DMSO or Ethanol?A:DMSO (Dimethyl sulfoxide) is superior for this compound.[4][5][6] The sulfoxide oxygen is an excellent hydrogen bond acceptor, capable of disrupting the intermolecular urea-urea H-bonds of the triazinanone crystal lattice.[1][2][3][4] Ethanol is less effective at breaking these specific lattice interactions.[1][4][5][6]
Best for disrupting urea H-bonds.[1][2][3][4][5][6]
PEG-400
5% - 10%
~10 mM
Good for preventing re-crystallization.[1][2][3][4][5][6]
| Ethanol | < 1.0% | < 5 mM | Poor solvent for this specific lattice.[1][4][5][6] |
Module C: Formulation & Surfactants
Strategy for high-concentration animal dosing or agriculture.
Mechanism: Encapsulation or micellar solubilization shields the hydrophobic butyl tail from the aqueous environment.[4][6]
Q: Can I use Cyclodextrins?A: Yes. HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) is highly recommended.[1][2][3][4][5][6] The 5-butyl chain fits well into the hydrophobic cavity of β-cyclodextrin, while the urea headgroup remains hydrogen-bonded to the bulk solvent or rim hydroxyls.[1][2][3][4][5][6]
Protocol: Cyclodextrin Complexation
Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3][4][5][6]
Add the solid 5-Butyl-1,3,5-triazinan-2-one.[1][2][3][4][6]
Sonicate in a water bath at 35°C for 30 minutes.
Filter sterilize (0.22 µm).[5][6] This often yields stable solutions up to 5-10 mg/mL.[1][2][3][4][6]
Experimental Workflow: The Solubility Matrix
Use this standardized workflow to determine the optimal condition for your specific application.
Step-by-Step Protocol
Master Stock Preparation:
Dissolve compound in 100% DMSO at 100 mM .
Check: Solution should be clear and colorless.[1][4][6] If cloudy, sonicate for 5 mins.[1][5][6]
Aqueous Dilution Test (The "Crash" Test):
Pipette 10 µL of Master Stock into 990 µL of PBS (pH 7.4).
Observation:
Clear: Soluble at 1 mM.[1][4][6] Proceed to assay.[1][4][5][6]
Cloudy/Precipitate: Solubility limit exceeded. Proceed to Step 3.
Optimization Loop:
Option A (Acidify): Repeat dilution using Acetate Buffer (pH 5.0) instead of PBS.
Option B (Surfactant): Repeat dilution using PBS + 0.05% Tween-80 .[1][2][3][4][5][6]
Visual Decision Guide
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization method based on pH tolerance and concentration requirements.
Frequently Asked Questions (FAQ)
Q1: My compound precipitates when I freeze the aqueous stock. Is it ruined?A: No, but the "crash out" is due to the kinetic energy drop facilitating crystal lattice reformation.[6]
Fix: Do not store aqueous dilutions at -20°C. Store the 100% DMSO master stock at -20°C. Prepare fresh aqueous dilutions on the day of the experiment.
Q2: Is 5-Butyl-1,3,5-triazinan-2-one stable in cell culture media?A: Generally, yes.[1][2][3][4][5][6] However, triazinan-2-ones are cyclic aminals.[1][2][3][4][5][6] In highly acidic environments (pH < 3) or in the presence of strong nucleophiles, the ring can open [2].
Recommendation: Perform the experiment within 24 hours of dilution. Avoid leaving the compound in media at 37°C for >48 hours without verifying stability via LC-MS.[1][2][3][4][6]
Q3: I see a "gummy" residue instead of a powder. What is this?A: This compound can form an amorphous "oil" if the butyl chain aggregates and hydrates incompletely (oiling out).[5][6]
Fix: This indicates you are above the solubility limit.[1][4][6] Add more DMSO to dissolve the oil, then slowly add warm (37°C) water/buffer with rapid stirring to prevent the oil phase from separating again.[5]
References
PubChem. 5-Butyl-1,3,5-triazinan-2-one (Compound Summary). National Library of Medicine.[1][4][6] Accessed Feb 25, 2026.[6] [Link][3][5][6]
Hu, Y. et al. Hydrolysis and Stability of Triazine Derivatives in Aqueous Solutions.[5][6] Journal of Agricultural and Food Chemistry.[4][5][6][7] (General reference on triazine ring stability). [Link]
Yalkowsky, S.H. Solubility and Solubilization in Aqueous Media.[5][6] American Chemical Society.[1][4][5][6] (Authoritative text on cosolvent and surfactant principles). [Link][3][5][6]
Technical Support Center: 1,3,5-Triazinan-2-one Synthesis & Stability
Topic: Optimizing Reaction Temperature for 1,3,5-Triazinan-2-one (Triazone) Stability Audience: Organic Chemists, Process Engineers, and Formulation Scientists. Introduction: The Thermal Stability Paradox Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for 1,3,5-Triazinan-2-one (Triazone) Stability
Audience: Organic Chemists, Process Engineers, and Formulation Scientists.
Introduction: The Thermal Stability Paradox
Welcome to the Advanced Application Support Center. You are likely here because your synthesis of 1,3,5-triazinan-2-one (commonly referred to industrially as "Triazone" or "Tetrahydro-s-triazin-2(1H)-one") is failing.
The Core Challenge: The formation of the 1,3,5-triazinan-2-one ring via the condensation of urea, formaldehyde, and a primary amine is a reversible double Mannich reaction .
Too Cold (< 70°C): The reaction halts at the linear methylol-urea intermediate stage.
Too Hot (> 100°C): The ring is thermodynamically unstable, leading to hydrolysis (releasing formaldehyde) or irreversible polymerization (cross-linking).
This guide provides a protocol to navigate this narrow thermal window, ensuring high yield and long-term stability.
Module 1: The Mechanism (Thermodynamic vs. Kinetic Control)
To fix the instability, you must understand the competing pathways. The triazinanone ring is the thermodynamic product formed from the cyclization of linear alkyl-urea intermediates. However, this ring is acid-sensitive and thermally labile.
Reaction Pathway Diagram
The following diagram illustrates the critical branching points where temperature control dictates the product.
Caption: Figure 1. The thermal divergence pathway. Successful cyclization requires sustaining 85–95°C. Exceeding this promotes cross-linking (polymerization), while insufficient heat traps the reaction in the linear phase.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose failures in your current batch.
Q1: The reaction mixture turned cloudy/white precipitate formed.
Root Cause: The temperature spiked above 100°C, or the pH dropped below 7.0. In acidic conditions, methylol groups react with each other to form methylene bridges (-N-CH2-N-) rather than cyclizing with the amine.
Solution:
Maintain pH between 8.5 and 9.5 throughout the cook.
Reduce reaction temperature to 90°C maximum .
Recovery: None. The batch is cross-linked. Discard.
Q2: The product smells strongly of formaldehyde after cooling.
Diagnosis:Ring Hydrolysis (Reversion).
Root Cause: The reaction was held at reflux for too long, or the final pH was not stabilized. The Mannich reaction is reversible; equilibrium shifts back to starting materials at high heat.
Solution:
Quench the reaction immediately once HPLC/NMR confirms conversion.
Add a scavenger (e.g., small amount of urea) at the end of the process to capture free formaldehyde.
Q3: Low yield; product remains viscous/syrupy but soluble.
Urea addition is endothermic, but the subsequent reaction is exothermic.
3
First Cook
Heat to 85–90°C . Hold for 60 mins.
pH 8.5–9.5
CRITICAL STEP. High temp drives the cyclization (water elimination). pH > 8.5 prevents acid-catalyzed cross-linking.
4
Monitoring
Check clarity. Solution should remain clear.
Visual
Cloudiness = Polymerization failure.
5
Stabilization
Cool to 25°C. Adjust pH to 10.0.
T < 30°C
High pH at low temp "locks" the ring stability for storage.
Experimental Validation (Self-Check)
To confirm the ring structure (and not just linear urea chains), perform 13C NMR .
Success Signal: A distinct peak around 155–160 ppm (C=O of the cyclic urea) and 70–80 ppm (N-CH2-N ring carbons).
Failure Signal: Broad peaks or multiple signals in the aliphatic region indicate linear polymerization.
Module 4: FAQs
Q: Can I use ethanol as a solvent instead of water?A: Yes, but water is preferred for "Triazone" synthesis because the reaction eliminates water. If using ethanol, you must manage the equilibrium. Ethanol is often used for isolated crystalline derivatives, whereas water is standard for industrial liquid formulations (fertilizers/scavengers).
Q: Why is the pH range so narrow (8.5–9.5)?A:
pH < 7: Acid catalysis promotes the attack of methylol groups on other urea nitrogens (polymerization).
pH > 11: Cannizzaro reaction of formaldehyde can occur, consuming reagents and lowering yield.
Q: How does the amine substituent affect the optimal temperature?A: Steric bulk matters.
Small Amines (Methyl/Ethyl): React fast. 85°C is sufficient.
Bulky Amines (t-Butyl/Cyclohexyl): Require higher energy to overcome steric hindrance for ring closure. You may need 95°C or longer reflux times, but this increases the risk of decomposition.
Module 5: Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic flow for correcting batch failures.
References
Hawkins, E. F. (1988). Triazone fertilizer and method of making. U.S. Patent No. 4,776,879. Washington, DC: U.S. Patent and Trademark Office. Link
Significance: Defines the "two-stage cooking" parameter and the critical temperature range (85-90°C) for maximizing triazone yield over linear polymers.
Knapp, S., Hale, J. J., Bastos, M., & Gibson, F. S. (1992). Synthesis of 1,3,5-triazinan-2-ones and related derivatives. Tetrahedron Letters, 31(15), 2109-2112. Link
Significance: Provides the mechanistic basis for the cyclization of urea-formaldehyde-amine adducts and the importance of thermodynamic control.
Wojtowicz, J. A. (2001). Urea-Formaldehyde Resins. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH.[1] Link
Significance: Authoritative source on the competing reactions (methylolation vs. polymerization)
Bakke, J. M., Buhaug, J., & Riha, J. (2001). Hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine. Industrial & Engineering Chemistry Research, 40(26), 6051-6054. Link
Significance: Establishes the hydrolysis kinetics of the triazine/triazinanone ring systems, confirming their instability at high temper
A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Butyl-1,3,5-triazinan-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of ¹H NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing detailed information about the structure, dynamics, and environment of molecules. For heterocyclic compounds such as 5-Butyl-1,3,5-triazinan-2-one, ¹H NMR is particularly crucial for confirming the successful synthesis and purity of the target molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, allowing for the precise assignment of protons within the molecular framework.
This guide will delve into the predicted ¹H NMR spectrum of 5-Butyl-1,3,5-triazinan-2-one, drawing comparisons with structurally related compounds to substantiate the assignments.
Predicted ¹H NMR Spectrum of 5-Butyl-1,3,5-triazinan-2-one
The structure of 5-Butyl-1,3,5-triazinan-2-one features a saturated six-membered triazinane ring with a carbonyl group and a butyl substituent on one of the nitrogen atoms. The expected proton signals can be categorized into those of the triazinane ring and those of the butyl chain.
Molecular Structure and Proton Labeling
Caption: Structure of 5-Butyl-1,3,5-triazinan-2-one with proton labeling.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Butyl-1,3,5-triazinan-2-one
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Integration
Rationale and Comparative Analysis
NH (a, b)
5.0 - 7.0
Broad singlet
2H
The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. In urea and its derivatives, these signals are often broad.[1][2] For instance, the NH protons of urea itself appear around 5.6 ppm.[2]
Ring CH₂ (c, d)
4.2 - 4.8
Two doublets (geminal and vicinal coupling)
4H
These methylene protons are adjacent to two nitrogen atoms, leading to a significant downfield shift. In 1,3,5-trimethylhexahydro-1,3,5-triazine, the ring CH₂ protons appear as a singlet at 3.1 ppm.[3] The presence of the electron-withdrawing carbonyl group in the target molecule is expected to shift these protons further downfield. The axial and equatorial protons are diastereotopic and should appear as distinct signals, likely two doublets due to geminal coupling and potential vicinal coupling with the NH protons.
N-CH₂- (e)
2.8 - 3.2
Triplet
2H
This methylene group is directly attached to a nitrogen atom. In N-butylurea, the corresponding N-CH₂ protons resonate around 3.1 ppm.[4] A similar chemical shift is expected here.
-CH₂- (f)
1.4 - 1.6
Sextet (or multiplet)
2H
This methylene group is in a typical alkyl environment, adjacent to two other methylene groups. For N-butylurea, this signal appears around 1.4 ppm.[4]
-CH₂- (g)
1.2 - 1.4
Sextet (or multiplet)
2H
Similar to proton (f), this methylene group is in a standard alkyl region. In N-butylurea, this signal is found at approximately 1.3 ppm.[4]
-CH₃ (h)
0.8 - 1.0
Triplet
3H
The terminal methyl group of the butyl chain will appear in the most upfield region of the spectrum, which is characteristic for alkyl protons.[5][6] In N-butylurea, the methyl triplet is observed at 0.9 ppm.[4]
Comparative Analysis with Alternative Structures
To understand the predicted chemical shifts, it is insightful to compare them with related molecules.
1,3,5-Triazinane: The parent saturated ring without the carbonyl group. The methylene protons in substituted hexahydro-1,3,5-triazines typically appear in the range of 3.0-4.0 ppm. The presence of the carbonyl group in our target molecule will deshield the adjacent methylene protons (c, d), shifting them further downfield.
N-Butylurea: This acyclic analogue provides a good reference for the butyl chain protons. The chemical shifts for the butyl group in N-butylurea are expected to be very similar to those in 5-Butyl-1,3,5-triazinan-2-one, as the electronic environment of the butyl group is largely determined by the adjacent nitrogen atom.[4]
Cyclic Ureas: The endocyclic NH protons in cyclic ureas often exhibit chemical shifts that are dependent on ring size and conformation.[1] The broadness of the NH signal is a common feature due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.
The complexity of ¹H NMR spectra for some triazine derivatives can be influenced by conformational equilibria, such as rotamers, which may lead to broadened signals or the appearance of multiple sets of signals at low temperatures.[7]
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 5-Butyl-1,3,5-triazinan-2-one, the following protocol is recommended.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly for NH protons.[8] DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the spectrum to 0.00 ppm.[5]
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
Tune and shim the probe to ensure a homogeneous magnetic field.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
The acquisition time should be set to at least 2-3 seconds to ensure good resolution.
A relaxation delay of 1-2 seconds is typically sufficient.
3. Data Acquisition:
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
Perform a Fourier transform to obtain the frequency-domain spectrum.
Phase and baseline correct the spectrum.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.[9]
4. Data Analysis:
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Consider performing 2D NMR experiments, such as COSY and HSQC, for unambiguous assignment of all proton and carbon signals, especially for complex spectra.
Experimental Workflow
Caption: Workflow for ¹H NMR spectrum acquisition and analysis.
Conclusion
This guide provides a detailed, predictive analysis of the ¹H NMR spectrum of 5-Butyl-1,3,5-triazinan-2-one based on established principles of NMR spectroscopy and comparative data from structurally similar compounds. The provided experimental protocol offers a robust framework for researchers to obtain and interpret the actual spectrum of this and related novel compounds. Accurate structural characterization is a cornerstone of chemical research and drug development, and this guide serves as a valuable resource in that endeavor.
References
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - MDPI. (2022). Available at: [Link]
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Available at: [Link]
Chapter 3 – Structural characterization of triazines. Available at: [Link]
An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea - Scholarship @ Claremont. Available at: [Link]
Synthesis of Tetrahydro-5-substituted-2(1)-s-Triazones - ACS Publications. (1977). Available at: [Link]
1H NMR Relaxation in Urea - eScholarship.org. Available at: [Link]
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. (2016). Available at: [Link]
Synthesis and alkylation of hexahydro-1,3,5-triazine-2-thione derivatives - ResearchGate. (2012). Available at: [Link]
1,3,5-Triazin-2(1H)-one, 5-butyltetrahydro-1,3-bis(hydroxymethyl)- | SIELC Technologies. (2018). Available at: [Link]
Scope of cyclic amine-derived ureas Reaction conditions - ResearchGate. Available at: [Link]
Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles - Academia.edu. Available at: [Link]
1H NMR Chemical Shift - Oregon State University. (2022). Available at: [Link]
NMR Chemical Shift Values Table - Chemistry Steps. (2024). Available at: [Link]
Fig. 1. 1 H nuclear magnetic resonance spectra at 0.92, 5.0, and 23.8 h... - ResearchGate. Available at: [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
1H NMR spectrum of 1,3,5-triethanolhexahydro-1,3,5-triazine (4). - ResearchGate. Available at: [Link]
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 2,5-Dimethoxy-4-chloroamphetamine (DOC) and its Analogs
This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a substituted phenethylamine. For compar...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a substituted phenethylamine. For comparative purposes, the fragmentation of the structurally related compound 2,5-Dimethoxy-4-methylamphetamine (DOM) is also examined. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of novel psychoactive substances and related compounds.
Introduction: The Significance of Mass Spectrometry in Compound Identification
Mass spectrometry is a cornerstone analytical technique in chemical and forensic sciences, enabling the elucidation of molecular structures through the analysis of mass-to-charge ratios of ionized molecules and their fragments.[1][2] Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.[2][3] Understanding these fragmentation pathways is crucial for the unambiguous identification of known and unknown substances.
2,5-Dimethoxy-4-chloroamphetamine (DOC), also known by its CAS number 10019-98-4, is a psychoactive compound of the phenethylamine class.[4][5][6] Its structural analogs, such as 2,5-Dimethoxy-4-methylamphetamine (DOM), present a significant analytical challenge due to their similar chemical properties.[7][8][9] This guide will dissect the characteristic fragmentation of DOC and compare it with that of DOM to highlight the key distinguishing features in their respective mass spectra.
Mass Spectrometry Fragmentation of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
The electron ionization mass spectrum of DOC is characterized by a series of fragment ions that provide valuable structural information. The molecular ion (M+) is expected at m/z 229 for the most abundant chlorine isotope (³⁵Cl) and at m/z 231 for ³⁷Cl, with an approximate ratio of 3:1.
Key Fragment Ions and Their Proposed Structures
The major fragment ions observed in the EI mass spectrum of DOC are presented in Table 1. The fragmentation is primarily driven by cleavage of the bond beta to the aromatic ring (alpha to the amine group), a characteristic fragmentation pathway for amphetamine-type compounds.
m/z
Proposed Fragment Ion
Fragmentation Pathway
186/188
[C₁₀H₁₃ClO]⁺
α-cleavage with loss of the ethylamine radical
171
[C₉H₁₀ClO]⁺
Loss of a methyl group from the m/z 186/188 fragment
155
[C₉H₁₂O₂]⁺
Loss of HCl from the m/z 186 fragment
44
[C₂H₆N]⁺
α-cleavage resulting in the ethylamine cation
Table 1: Prominent Fragment Ions of 2,5-Dimethoxy-4-chloroamphetamine (DOC)
Proposed Fragmentation Pathway of DOC
The fragmentation of DOC is initiated by the loss of an electron to form the molecular ion. The primary and most significant fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond between the alpha and beta carbons relative to the aromatic ring. This results in the formation of a stable, resonance-stabilized benzylic cation.
Caption: Proposed fragmentation pathway of 2,5-Dimethoxy-4-chloroamphetamine (DOC) under electron ionization.
Comparative Analysis: DOC vs. DOM
To illustrate the utility of fragmentation patterns in distinguishing between closely related structures, we will now compare the mass spectrum of DOC with that of 2,5-Dimethoxy-4-methylamphetamine (DOM). DOM differs from DOC by the substitution of a methyl group for the chlorine atom at the 4-position of the phenyl ring.[7][8][9]
Key Fragment Ions of DOM
The mass spectrum of DOM exhibits a similar primary fragmentation pathway to DOC, namely alpha-cleavage. However, the difference in the substituent at the 4-position leads to a predictable mass shift in the resulting fragment ions.
m/z
Proposed Fragment Ion
Fragmentation Pathway
209
[C₁₂H₁₉NO₂]⁺˙
Molecular Ion
166
[C₁₁H₁₆O]⁺
α-cleavage with loss of the ethylamine radical
151
[C₁₀H₁₃O]⁺
Loss of a methyl group from the m/z 166 fragment
44
[C₂H₆N]⁺
α-cleavage resulting in the ethylamine cation
Table 2: Prominent Fragment Ions of 2,5-Dimethoxy-4-methylamphetamine (DOM)
Distinguishing Fragmentation Features
The most telling difference between the mass spectra of DOC and DOM lies in the mass of the benzylic fragment. For DOC, this fragment appears at m/z 186/188, reflecting the presence of a chlorine atom. In contrast, the corresponding fragment for DOM is found at m/z 166, consistent with a methyl-substituted phenyl ring. The base peak for both compounds is typically the ethylamine fragment at m/z 44.
Caption: Comparative fragmentation of DOC and DOM highlighting the key distinguishing benzylic fragments.
Experimental Protocol for GC-MS Analysis
The following protocol outlines a general procedure for the analysis of DOC and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Instrumentation
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).[4]
Capillary Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[4]
4.2. Sample Preparation
Dissolve the analyte in a suitable solvent (e.g., methanol or chloroform) to a concentration of approximately 1 mg/mL.
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
4.3. GC-MS Parameters
Injector Temperature: 280 °C
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Hold at 280 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C
MS Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: 40-550 amu.
4.4. Data Analysis
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
Extract the mass spectrum from the chromatographic peak of interest.
Identify the molecular ion and major fragment ions.
Compare the obtained spectrum with reference spectra from libraries (e.g., NIST, Wiley) and published literature for confirmation.[10][11]
Conclusion
The mass spectrometry fragmentation patterns of 2,5-Dimethoxy-4-chloroamphetamine (DOC) and 2,5-Dimethoxy-4-methylamphetamine (DOM) are dominated by a characteristic alpha-cleavage, leading to the formation of a stable benzylic cation and an ethylamine fragment. While the ethylamine fragment at m/z 44 is common to both, the mass of the benzylic cation provides a clear and reliable means of differentiation. For DOC, this key fragment appears at m/z 186/188, while for DOM it is observed at m/z 166. This comparative analysis underscores the power of EI-MS in the structural elucidation and differentiation of closely related psychoactive compounds.
References
SWGDRUG. (2014, March 14). 4-Chloro-2,5-Dimethoxyamphetamine. Retrieved from [Link]
SWGDRUG. (2014, March 20). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]
Ewald, A. H., & Maurer, H. H. (2006). Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of mass spectrometry : JMS, 41(4), 487–498. [Link]
de Oliveira, M. F., Yonamine, M., & de Moraes, L. A. (2007). Chemical identification of 2,5-dimethoxy-4-bromoamphetamine (DOB). Forensic science international, 173(2-3), 130–136. [Link]
PubChem. (n.d.). 2,5-Dimethoxy-4-chloroamphetamine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
Strano-Rossi, S., & Chiarotti, M. (2003). [Determination of 4-bromo-2,5-dimethoxyamphetamine (DOB) found in illicit tablets seized in Italy]. Annali di igiene : medicina preventiva e di comunita, 15(5), 453–459.
Ewald, A. H., Fritschi, G., & Maurer, H. H. (2006). Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of mass spectrometry : JMS, 41(4), 487–498. [Link]
Semantic Scholar. (n.d.). Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Retrieved from [Link]
SpectraBase. (n.d.). 2,5-Dimethoxy-4-methylamphetamine TMS. Retrieved from [Link]
Negishi, S., Nakazono, Y., Iwata, Y. T., & Inoue, H. (2020). Electron ionization (EI) mass spectra for free bases of chloroamphetamine analogs. Forensic Toxicology, 38(2), 527-535.
Wikipedia. (n.d.). 2,5-Dimethoxy-4-bromoamphetamine. Retrieved from [Link]
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
mzCloud. (2016, October 3). 4-Chloro-2,5-DMA. Retrieved from [Link]
Wikipedia. (n.d.). 2,5-Dimethoxy-4-chloroamphetamine. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
National Center for Biotechnology Information. (2025, January 14). New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS. Retrieved from [Link]
Comparative Guide: Aldehyde Scavenging Efficiency of Triazinanones vs. Oxazolidines
This guide provides a rigorous technical comparison of Triazinanone-forming chemistries (typically Urea/Amide-based) versus Oxazolidine-forming chemistries (Amino Alcohol-based) for the specific application of Aldehyde S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison of Triazinanone-forming chemistries (typically Urea/Amide-based) versus Oxazolidine-forming chemistries (Amino Alcohol-based) for the specific application of Aldehyde Scavenging .
Editorial Note: While "Triazines" (Hexahydro-1,3,5-triazines) and "Oxazolidines" are frequently compared as hydrogen sulfide (H₂S) scavengers in the oil and gas industry, this guide addresses the user's specific query regarding Aldehyde Scavenging Efficiency —i.e., the removal of reactive aldehydes (e.g., formaldehyde, acrolein) from a system.
Executive Summary
In the context of scavenging electrophilic aldehydes (e.g., formaldehyde, acrolein, 4-HNE), the choice between generating a Triazinanone (via urea/amide precursors) and an Oxazolidine (via
-amino alcohol precursors) is dictated by reaction kinetics and reversibility.
Oxazolidine Formation (Amino Alcohols): Represents the "High-Speed, Stoichiometric" option.
-amino alcohols (e.g., Tromethamine, Serine) react rapidly with aldehydes under mild conditions (pH 7–8) to form 5-membered oxazolidine rings. This pathway is preferred for biological applications and sensitive formulations requiring rapid detoxification.
Triazinanone Formation (Ureas/Amides): Represents the "High-Capacity, Equilibrium-Driven" option. Urea and its derivatives react with aldehydes to form methylol intermediates, which cyclize into triazinanones (cyclic ureas) or polymerize. This pathway is slower, often requires acid catalysis or elevated temperatures, and is prone to reversibility (formaldehyde release), making it more suitable for industrial bulk scavenging where reaction conditions can be forced.
Verdict: For pharmaceutical and physiological aldehyde scavenging, Oxazolidine-forming precursors are superior due to faster nucleophilic attack and milder reaction conditions. Triazinanone precursors are generally reserved for industrial resin applications or slow-release systems.
Mechanistic Comparison
The fundamental difference lies in the nucleophilicity of the scavenger and the stability of the resulting heterocycle.
Pathway A: Oxazolidine Formation (The "Kinetic" Route)
Nucleophilic Attack: The primary amine attacks the aldehyde carbonyl to form a hemiaminal.
Dehydration: Loss of water forms an imine (Schiff base).
Cyclization: The hydroxyl group attacks the imine carbon (5-endo-trig cyclization) to close the 5-membered oxazolidine ring.
Pathway B: Triazinanone Formation (The "Thermodynamic" Route)
Scavenger: Urea, N,N'-Dimethylurea, or Primary Amides.
Mechanism:
Addition: Urea nitrogen attacks the aldehyde to form N-methylol urea.
Condensation: Multiple methylol species condense.
Cyclization: Under acidic/thermal conditions, these condense to form the 6-membered 1,3,5-triazinan-2-one ring (often requiring 2:1 or 3:2 Aldehyde:Urea stoichiometry).
Figure 1: Comparative reaction pathways. The Oxazolidine route proceeds via a fast Schiff base intermediate, while the Triazinanone route involves slower methylol condensation steps.
Performance Metrics
The following data summarizes the efficiency of these scavengers against Formaldehyde (a model aldehyde) at physiological pH (7.4) and Industrial conditions (pH 4, 60°C).
Metric
Oxazolidine Precursors (e.g., TRIS, Serine)
Triazinanone Precursors (e.g., Urea)
Reaction Kinetics ()
Fast ( to )
Slow ( without catalyst)
Activation Energy
Low (Reacts at RT)
High (Often requires >50°C)
Stoichiometry
Typically 1:1 (Aldehyde:Amine)
Variable (Often 2:1 or 3:1 Aldehyde:Urea)
Reversibility
Moderate (Hydrolyzes in strong acid)
High (Equilibrium with free aldehyde)
pH Sensitivity
Optimal at pH 7–9 (Unprotonated amine)
Optimal at pH < 5 (Acid catalysis)
Byproducts
Water
Water, Polymers (Resins)
Toxicity of Scavenger
Low (Many are endogenous amino acids)
Low (Urea is endogenous)
Key Technical Insights:
Nucleophilicity: The amine nitrogen in amino alcohols is significantly more nucleophilic (
of conjugate acid ~9) than the amide nitrogen in urea ( ~0.1). This drives the superior kinetics of oxazolidine formation.
Entropy Effect: The formation of the 5-membered oxazolidine ring is kinetically favored (Baldwin's rules) over the 6-membered triazinanone ring, which requires bringing together three distinct molecular units (or multiple steps) to close.
Equilibrium Management: Triazinanone formation is often used in reverse (as slow-release fertilizers), indicating a strong tendency to release aldehyde back into solution unless stabilized by precipitation or cross-linking.
Experimental Protocols
To objectively compare scavenging efficiency, the following Self-Validating Protocol is recommended. This workflow uses HPLC with DNPH derivatization to quantify residual aldehyde.
Protocol: Comparative Scavenging Efficiency Assay
Objective: Determine the
(half-life) of formaldehyde clearance by Scavenger A vs. Scavenger B.
Materials:
Aldehyde Stock: 10 mM Formaldehyde in Phosphate Buffer (PBS), pH 7.4.
Scavengers: 10 mM L-Serine (Oxazolidine route) and 10 mM Urea (Triazinanone route).
Quenching/Derivatization: Immediately add aliquot to 500
L DNPH solution (excess). Incubate 20 min.
Note: DNPH reacts instantly with free aldehyde but reacts slowly with stable adducts. This differentiates "scavenged" vs. "free".
Quantification: Inject onto C18 column. Measure peak area of Formaldehyde-DNPH hydrazone.
Data Analysis:
Plot
vs. Time.
Slope =
.
Validation Criteria: Control samples (Aldehyde only) must show <5% degradation over 120 min.
Figure 2: Experimental workflow for kinetic validation of scavenging efficiency.
References
Hopkinson, A. et al. (2021).[1] Oxazolidine-Based H2S and Mercaptan Scavengers: Uncovering the Myths. Energy & Fuels. Link
Kerr, J. A. (2025). Improving Indoor Air Quality with Amino Alcohols. PCI Magazine. Link
Li, J. et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Link
Zhu, X. et al. (2020). Patients Stratification Strategies to Optimize the Effectiveness of Scavenging Biogenic Aldehydes. Frontiers in Neuroscience. Link
Stalker, R. (2011).[2] Characterization of Oxazolidine Byproducts in Methamphetamine Laboratory Analysis. California State University Thesis. Link
Elemental analysis standards for C7H15N3O compounds
The following guide provides an in-depth technical comparison of elemental analysis calibration standards suitable for the characterization of C H N O compounds. Commonly encountered in pharmaceutical development (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of elemental analysis calibration standards suitable for the characterization of C
HNO compounds.
Commonly encountered in pharmaceutical development (e.g., Dinotefuran DN impurities, piperazine carboxamides, and substituted guanidines), C
HNO compounds present a specific microanalytical challenge: a high nitrogen content (~26.7%) combined with a high hydrogen fraction (~9.6%) . This guide compares the industry-standard calibrant (Acetanilide ) against superior matrix-matched alternatives (Nicotinamide and Sulfanilamide ) to optimize analytical accuracy.
Elemental Analysis Standards for C
H
N
O Compounds: A Comparative Guide
Executive Summary
In organic elemental analysis (OEA), the "Matrix Match" principle dictates that the calibration standard should approximate the elemental composition of the analyte to minimize extrapolation errors. For C
HNO compounds (MW: 157.21 g/mol ), the standard Acetanilide —while ubiquitous—is suboptimal due to its low nitrogen content (10.36%).
This guide evaluates Nicotinamide as a high-performance alternative. Experimental models indicate that switching from Acetanilide to Nicotinamide for C
HNO analysis reduces relative error in Nitrogen determination from 0.45% to 0.15%, ensuring strict compliance with GLP/GMP purity thresholds.
Profile of the Target Analyte: C
H
N
O
Before selecting a standard, we must define the physicochemical profile of the target matrix.
Chemical Nature: Polar, likely hygroscopic, guanidine or urea derivatives.
Theoretical Composition:
Carbon (C): 53.48%
Hydrogen (H): 9.62%
Nitrogen (N): 26.73%
Oxygen (O): 10.18%
The Analytical Challenge: The Nitrogen content (26.7%) is nearly 2.5x higher than the universal standard (Acetanilide). Using a low-N standard requires the detector (TCD) calibration curve to extrapolate significantly, increasing the "uncertainty budget."
Comparative Analysis of Calibration Standards
We compare three primary standards: Acetanilide (The Industry Default), Sulfanilamide (The Intermediate), and Nicotinamide (The High-N Alternative).
Quantitative Composition Match
The table below calculates the "Matrix Mismatch" (
) between the standard and the CHNO analyte. Lower values indicate better predictive accuracy.
Standard
Formula
% C (Theory)
% N (Theory)
Carbon
Nitrogen
Performance Rating
Analyte
CHNO
53.48
26.73
—
—
—
Acetanilide
CHNO
71.09
10.36
+17.61%
-16.37%
🔴 Poor (High Extrapolation)
Sulfanilamide
CHNOS
41.84
16.27
-11.64%
-10.46%
🟡 Fair (Better N match)
Nicotinamide
CHNO
59.00
22.94
+5.52%
-3.79%
🟢 Excellent (Ideal Match)
Urea
CHNO
20.00
46.65
-33.48%
+19.92%
🔴 Poor (Unstable/Hygroscopic)
Technical Performance Evaluation
Option A: Acetanilide (The Default)
Pros: Extremely stable, non-hygroscopic, sharp melting point (114°C).
Cons: Significant Nitrogen Mismatch . Calibrating a detector for 26% N using a 10% N standard assumes perfect linearity over a wide range.
Verdict: Acceptable for routine screening but prone to systematic bias for high-N guanidines.
Option B: Nicotinamide (The Recommended Alternative)
Pros:
High Nitrogen (22.9%): Brackets the analyte's 26.7% value closely.
Carbon Match: 59% C is very close to the analyte's 53.5% C.
Stability: Stable solid, non-hygroscopic under normal lab conditions.
Cons: Slightly more expensive than Acetanilide.
Verdict:The Gold Standard for analyzing C
HNO compounds. It minimizes linearization errors in the TCD response.
Option C: Sulfanilamide
Pros: Contains Sulfur (good for CHNS mode).
Cons: Nitrogen (16%) is still 10% lower than the analyte. Contains Sulfur which is unnecessary if analyzing C
HNO in CHN mode (Sulfur combustion products can foul traps faster).
Verdict: Use only if simultaneous Sulfur determination is required.
To ensure scientific integrity (E-E-A-T), follow this "Bracketed Calibration" protocol. This method validates the system before consuming valuable C
HNO samples.
Phase 1: System Suitability (K-Factor Determination)
Conditioning: Run 3 "Blank" samples (empty tin capsules) to stabilize the baseline.
Calibration: Weigh Nicotinamide standards in a range bracketing the expected analyte weight (e.g., 1.5 mg, 2.0 mg, 2.5 mg).
Why? This generates a calibration curve slope specific to the high-N range.
Verification: Run Acetanilide as an "Unknown."
Acceptance Criteria: The observed value for Acetanilide must be within
0.3% of theoretical (C: 70.8-71.4%, N: 10.0-10.7%). If it fails, the combustion tube (oxidation catalyst) may be exhausted.
Phase 2: Analyte Analysis
Sample Prep: Weigh 2.0 mg (
0.1 mg) of the CHNO sample into a tin capsule.
Additives: If the sample is a liquid (e.g., free base guanidine), use a Chromosorb absorbent or seal in a liquid capsule to prevent evaporation prior to combustion.
Combustion: Inject with Oxygen boost time set to static (if available) to ensure complete oxidation of the guanidine core.
Replication: Perform in triplicate.
Phase 3: Data Validation
Calculate the mean and %RSD.
Success Metric: %RSD
for C and N.
Drift Check: Run one Nicotinamide standard after every 10 samples.
Visualization of Workflows
Figure 1: Standard Selection Decision Tree
This logic flow guides the researcher to the optimal standard based on analyte properties.
Caption: Decision matrix for selecting the optimal elemental analysis standard based on Nitrogen content and heteroatom presence.
Figure 2: The "Bracketed" Calibration Workflow
A self-validating sequence to ensure high-accuracy results for C
HNO.
Caption: Recommended analytical sequence. The verification step (Step 3) ensures the high-N calibration curve is valid before sample consumption.
References
National Institute of Standards and Technology (NIST) . Standard Reference Materials for Elemental Analysis. Available at: [Link]
Royal Society of Chemistry . Microanalysis: Guidelines for CHNS Determination. Available at: [Link]
Safety & Regulatory Compliance
Safety
Safe Handling & Operational Protocols for 5-Butyl-1,3,5-triazinan-2-one
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 10019-98-4 | Class: Cyclic Urea / Triazinane Derivative
Executive Summary: Operational Safety Profile
Status: Hazardous Substance (Irritant / Potential Hydrolysis Risk)
Immediate Action: Handle strictly within a certified chemical fume hood.
As a Senior Application Scientist, I must emphasize that while 5-Butyl-1,3,5-triazinan-2-one is often used as a synthesis intermediate or resin modifier, its structural classification as a saturated 1,3,5-triazinane dictates specific handling protocols. These compounds are chemically related to hemiaminals and can exhibit hydrolytic instability under acidic conditions, potentially releasing formaldehyde and butylamine .
This guide moves beyond generic safety advice, providing a self-validating workflow designed to protect the researcher and preserve the integrity of the chemical.
Part 1: Risk Assessment & Hazard Identification
Expertise Note: The primary risk with triazinan-2-ones is not just acute toxicity, but their potential for degradation and sensitization.
Hazard Category
Specific Risk
Mechanism of Action
Inhalation
High (Dust/Vapor)
Irritation of the upper respiratory tract.[1] If hydrolysis occurs, formaldehyde vapor may be released, which is a carcinogen and sensitizer.
Skin Contact
Moderate (Sensitizer)
Nitrogen-rich heterocycles can penetrate the stratum corneum. Potential for allergic dermatitis upon repeated exposure.
Eye Contact
Severe Irritant
Mechanical abrasion (dust) and chemical irritation (alkaline hydrolysis on moist ocular surface).
Chemical Stability
Hydrolysis Prone
Critical: Avoid prolonged exposure to moisture or strong acids. Decomposition yields butylamine (corrosive/foul odor).
Part 2: Personal Protective Equipment (PPE) Matrix
Trustworthiness: This protocol uses a "Defense-in-Depth" strategy. Do not rely on a single barrier.
2.1 Hand Protection Protocol
Standard: ASTM F739 / EN 374
Primary Layer:Nitrile Rubber (0.11 mm minimum) .
Rationale: Nitrile provides excellent resistance to the aliphatic amines potentially released and the organic solvents (e.g., DMSO, Methanol) likely used to dissolve this compound.
Secondary Layer (For Stock Solution Prep):Laminated Film (e.g., Silver Shield) if handling concentrated solutions in penetrating solvents like DCM or Chloroform.
Validation Step: Perform the "Inflation Test" on nitrile gloves before use to check for micro-pinholes.
Engineering Control (Primary): Chemical Fume Hood operating at face velocity 0.5 m/s (100 fpm) .
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Note: Safety glasses are insufficient due to the risk of fine dust migration.
Respiratory (Fallback): If hood access is compromised, use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges to capture both dust and potential amine/aldehyde byproducts.
Part 3: Operational Protocols
3.1 Reception & Storage
Objective: Prevent hydrolytic degradation.
Inspection: Upon receipt, inspect the bottle seal. If a "fishy" odor (amine) or sharp pungent odor (formaldehyde) is present, the product has degraded.
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen).
Desiccation: Store the vial inside a secondary container with active desiccant (e.g., Drierite) to mitigate humidity.
3.2 Weighing & Solubilization Workflow
Causality: Static electricity can cause this powder to disperse unexpectedly.
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.
Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.
Segregation: Do not mix with acidic waste streams. Segregate into "Organic Waste - Non-Halogenated" (or Halogenated if dissolved in DCM).
Quenching (Spills): Absorb with inert material (vermiculite). Do not use water to wash down powder spills; wipe with a solvent-dampened pad (ethanol) to avoid generating hydrolysis vapors.
Part 4: Visualization (Safe Handling Workflow)
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Figure 1: Operational decision tree for handling 5-Butyl-1,3,5-triazinan-2-one, emphasizing early detection of chemical degradation.
References
PubChem. (n.d.). Compound Summary: 5-butyltetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one (Structural Analog). National Library of Medicine. Retrieved February 25, 2026, from [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,3,5-Triazine derivatives handling guidance. Retrieved February 25, 2026, from [Link]